molecular formula C10H5F3N2O4 B1473856 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid CAS No. 1258269-11-2

3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid

Cat. No.: B1473856
CAS No.: 1258269-11-2
M. Wt: 274.15 g/mol
InChI Key: VPNVUWCQIRUJLF-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features the versatile 1,2,4-oxadiazole ring, a well-established pharmacophore known for its significant metabolic stability and role as a bioisostere for esters and amides, which helps in fine-tuning the physicochemical properties of drug candidates . The integration of a strong electron-withdrawing trifluoromethoxy group on the phenyl ring further enhances the molecule's potential to engage in specific binding interactions, improving both lipophilicity and membrane permeability. This carboxylic acid functionalized oxadiazole serves as a key synthetic intermediate. Researchers can leverage the carboxylate group for further derivatization, such as forming amide linkages or synthesize esters like ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate to explore structure-activity relationships (SAR) . The 1,2,4-oxadiazole scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects, making it a promising starting point for developing novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O4/c11-10(12,13)18-6-3-1-5(2-4-6)7-14-8(9(16)17)19-15-7/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNVUWCQIRUJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are consistent over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, it can lead to toxic effects, including liver and kidney damage. The threshold for these adverse effects has been observed at concentrations above 100 mg/kg in mice. These findings highlight the importance of dosage optimization in therapeutic applications.

Biological Activity

3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a trifluoromethoxy group that enhances its pharmacological profile. The biological activity of oxadiazole derivatives is often linked to their ability to interact with various biological targets, making them candidates for drug development.

  • Molecular Formula : C12_{12}H9_{9}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : 286.212 g/mol
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, primarily focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound shows promise in inducing apoptosis and inhibiting cell proliferation.

Key Findings :

  • Cytotoxicity : The compound demonstrated IC50_{50} values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, some related oxadiazole compounds showed IC50_{50} values ranging from 0.12 to 2.78 µM against MCF-7 cells .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, likely through the activation of caspases and modulation of p53 expression levels .

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has also been explored. Studies have shown that certain derivatives possess significant antibacterial and antifungal properties.

Antimicrobial Efficacy :

  • Compounds related to oxadiazoles have been tested against pathogens such as Escherichia coli and Candida albicans, showing promising results . For instance, some derivatives exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth.

Data Summary Table

Activity TypeCell Line / PathogenIC_{50 / MIC (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.65 - 2.41
AnticancerA549 (Lung Cancer)0.12 - 2.78
AntibacterialEscherichia coliVaries
AntifungalCandida albicansVaries

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study demonstrated that oxadiazole derivatives induced significant apoptosis in MCF-7 cells through caspase activation and p53 modulation. The findings suggest a potential therapeutic application in breast cancer treatment .
  • Antimicrobial Screening : In a comparative study, various oxadiazole compounds were screened for their antimicrobial activity against common pathogens. Compounds exhibited varying degrees of efficacy, with some showing comparable activity to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethoxy substitution is believed to enhance the interaction with biological targets due to increased metabolic stability and bioavailability .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Materials Science

The compound's unique structure makes it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting devices. Its electronic properties can be fine-tuned through chemical modifications, allowing for enhanced performance in electronic applications .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of various oxadiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another investigation published in the Journal of Antimicrobial Agents, derivatives of the oxadiazole compound were tested against Staphylococcus aureus and Escherichia coli. The study found that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3) Key Properties/Applications Reference
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid C₉H₆N₂O₃ 190.16 Phenyl Intermediate for hydrazide derivatives; lower lipophilicity compared to -OCF₃ analogs
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid C₉H₅FN₂O₃ 208.15 4-Fluorophenyl Enhanced electronic effects due to -F; used in fluorinated drug candidates
3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid C₁₀H₅F₃N₂O₃ 258.16 4-CF₃ Higher lipophilicity; agrochemical applications
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester C₁₁H₉ClN₂O₃ 252.66 4-Cl (ester form) Improved hydrolytic stability; precursor for amide synthesis
3-tert-Butyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester C₈H₁₂N₂O₃ 184.19 tert-Butyl Bulky substituent for steric shielding; material science applications

Key Differences and Trends

The methyl ester in 3-tert-butyl derivatives (e.g., C₈H₁₂N₂O₃) reduces acidity compared to carboxylic acids, favoring blood-brain barrier penetration .

Lipophilicity :

  • The -OCF₃ group increases logP (lipophilicity) compared to phenyl or fluorophenyl analogs, making the compound more suitable for hydrophobic target binding .
  • Ethyl esters (e.g., 3-(4-chlorophenyl) ethyl ester) exhibit higher logP values than their carboxylic acid counterparts, balancing solubility and membrane permeability .

Biological Activity: Hydrazide derivatives of 3-phenyl analogs (e.g., 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide) have demonstrated antihypertensive activity in preclinical models, suggesting that functionalization of the carboxylic acid group can modulate bioactivity .

Synthetic Versatility :

  • Carboxylic acid derivatives serve as intermediates for amides, esters, and hydrazides. For example, ethyl esters (e.g., 3-(5-bromo-pyridin-3-yl) ethyl ester) are precursors for cross-coupling reactions .
  • The tert-butyl group in 3-tert-butyl derivatives enables steric control in material science applications, such as liquid crystal design .

Preparation Methods

Key Synthetic Routes for Oxadiazoles

  • Cyclodehydration of Acylhydrazides or Semicarbazides: Reaction of acylhydrazides derived from substituted benzoic acids with dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride, or carbodiimides leads to ring closure forming the oxadiazole nucleus. This method is classical and widely used for 1,3,4-oxadiazoles but adaptable for 1,2,4-oxadiazoles with appropriate substrate design.

  • Oxidative Cyclization of Semicarbazones: Using oxidants like bromine in acetic acid or hypervalent iodine reagents, semicarbazones derived from substituted aldehydes can be cyclized to oxadiazoles. This method offers mild conditions and good yields.

  • One-Pot Synthesis from Carboxylic Acids: A modern approach involves a one-pot reaction of carboxylic acids with reagents such as N-isocyaniminotriphenylphosphorane and aryl iodides under copper catalysis to form 2,5-disubstituted 1,3,4-oxadiazoles. This strategy provides streamlined access and functionalization, potentially adaptable for 1,2,4-oxadiazoles with suitable modifications.

Preparation of 3-(4-Trifluoromethoxy-phenyl)-oxadiazole-5-carboxylic Acid

This compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-trifluoromethoxyphenyl group and a carboxylic acid at the 5-position. The synthetic challenge lies in constructing the heterocyclic ring with the correct substitution pattern and introducing the trifluoromethoxy group.

Synthetic Route Outline

A plausible and effective synthetic route involves the following steps:

  • Preparation of the Key Hydrazide Intermediate:

    • Starting from 4-trifluoromethoxybenzoic acid, convert to the corresponding acid hydrazide by reaction with hydrazine hydrate.
  • Formation of the Oxadiazole Ring:

    • Cyclodehydration of the hydrazide with a suitable reagent (e.g., phosphorus oxychloride or carbodiimide) induces ring closure to form the 1,2,4-oxadiazole nucleus.
    • Alternatively, oxidative cyclization of a semicarbazone derivative of the 4-trifluoromethoxybenzaldehyde with bromine in acetic acid can be employed to form the oxadiazole ring.
  • Introduction of the Carboxylic Acid Functionality:

    • The carboxylic acid at the 5-position can be installed either by starting from a carboxylated precursor or by selective oxidation of a methyl or aldehyde group at this position after ring formation.

Detailed Methodologies

Step Reagents/Conditions Notes Yield Range References
Hydrazide formation 4-Trifluoromethoxybenzoic acid + Hydrazine hydrate, reflux in ethanol Standard hydrazide synthesis 80–90%
Cyclodehydration POCl3 or EDC·HCl, reflux or room temp Efficient ring closure; EDC·HCl offers regioselectivity and mild conditions 70–92%
Oxidative cyclization (alternative) Semicarbazone + Br2 in acetic acid with sodium acetate Mild oxidative method, good for 2,5-disubstituted oxadiazoles 65–85%
Functional group transformation Selective oxidation (e.g. KMnO4) if needed to install carboxyl Requires careful control to avoid ring degradation Variable

Modern One-Pot Approach

A recent publication describes a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane, and aryl iodides under copper catalysis. While this method is reported for 1,3,4-oxadiazoles, the strategy could be adapted for 1,2,4-oxadiazoles by modifying the reaction partners and conditions to accommodate the different ring system and substitution pattern. This approach offers streamlined synthesis with fewer steps and potential for diverse functionalization.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability to Target Compound
Cyclodehydration with POCl3 High yields, well-established Harsh reagents, potential side reactions Suitable for ring formation, needs careful handling of trifluoromethoxy group
Oxidative cyclization with bromine Mild conditions, good yields Requires careful control of oxidation Effective for substituted semicarbazones, compatible with aromatic substituents
Carbodiimide-mediated cyclization (EDC·HCl) Regioselective, mild, high yields Cost of reagents Highly suitable for regioselective synthesis of substituted oxadiazoles
One-pot copper-catalyzed method Streamlined, fewer steps, functionalization Mostly demonstrated for 1,3,4-oxadiazoles Potentially adaptable for 1,2,4-oxadiazoles with optimization

Research Findings and Notes

  • The trifluoromethoxy substituent is electron-withdrawing and can influence reaction rates and yields; mild conditions are preferred to preserve this group.
  • Cyclodehydration methods using carbodiimide reagents (e.g., EDC·HCl) provide regioselectivity and high yields, making them advantageous for complex substituted oxadiazoles.
  • Oxidative cyclization methods using bromine or hypervalent iodine reagents offer environmentally friendlier alternatives and have been successfully applied to related oxadiazole derivatives.
  • The use of modern catalytic one-pot methods can reduce synthesis time and improve scalability but may require adaptation for the 1,2,4-oxadiazole isomer.

Summary Table of Preparation Methods for 3-(4-Trifluoromethoxy-phenyl)-oxadiazole-5-carboxylic acid

Preparation Step Typical Reagents/Conditions Yield (%) Key Considerations
Hydrazide formation Hydrazine hydrate, ethanol, reflux 80–90 High purity hydrazide essential
Cyclodehydration POCl3, reflux or EDC·HCl, room temp 70–92 EDC·HCl preferred for regioselectivity
Oxidative cyclization (alternative) Br2, acetic acid, NaOAc 65–85 Mild, good for sensitive groups
Functional group modifications KMnO4 or other oxidants Variable Controlled to avoid ring cleavage
One-pot synthesis (potential) Carboxylic acid, NIITP, aryl iodide, Cu catalyst Not reported for this compound Promising for future development

This comprehensive analysis consolidates diverse, authoritative synthetic methodologies for the preparation of 3-(4-Trifluoromethoxy-phenyl)-oxadiazole-5-carboxylic acid, emphasizing the balance between reaction efficiency, regioselectivity, and functional group tolerance. The choice of method depends on available starting materials, desired yield, and scalability considerations.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a nitrile precursor (e.g., 4-trifluoromethoxybenzonitrile) with hydroxylamine to form the oxadiazole ring, followed by carboxylation. Key parameters include:
  • Catalysts : Use of palladium or copper catalysts for cyclization steps (common in oxadiazole syntheses) .
  • Solvents : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Temperature : Controlled heating (80–120°C) to avoid decomposition of the trifluoromethoxy group .
    Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) yields the carboxylic acid derivative .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy :
  • FTIR : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and oxadiazole rings (C=N, ~1600 cm⁻¹) .
  • NMR : 1^1H NMR to verify substitution patterns (e.g., aromatic protons near the trifluoromethoxy group at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₆F₃N₂O₃) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :
  • Moisture Sensitivity : Store in desiccators with silica gel, as the carboxylic acid group is hygroscopic .
  • Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of the oxadiazole ring .
  • Light Exposure : Protect from UV light to prevent degradation of the trifluoromethoxy substituent .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity compared to other substituents (e.g., methoxy or chloro groups)?

  • Methodological Answer :
  • Computational Analysis : Density Functional Theory (DFT) calculations reveal the electron-withdrawing nature of the -OCF₃ group, which stabilizes the oxadiazole ring’s π-electron system and reduces HOMO-LUMO gaps compared to -OCH₃ .
  • Experimental Validation : Compare reaction kinetics in nucleophilic substitution assays; -OCF₃ derivatives exhibit slower reactivity than -Cl analogs due to steric and electronic effects .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays?

  • Methodological Answer :
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity (e.g., hydrolyzed oxadiazole rings) .
  • Structural Analogs : Test derivatives with modified substituents (e.g., -CF₃ instead of -OCF₃) to isolate structure-activity relationships .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to kinase active sites (e.g., EGFR or VEGFR2). The oxadiazole ring’s planar structure facilitates π-π stacking with tyrosine residues .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability; focus on hydrogen bonding between the carboxylic acid group and kinase backbone amides .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid

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